8-Aminoadenosine cyclic 3',5'-(hydrogen phosphate) 5'-ribofuranosyl ester
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Overview
Description
8-Amino-cyclic Adenosine Diphosphate-ribose is a modified nucleoside that plays a significant role in cellular signaling It is a derivative of cyclic adenosine diphosphate ribose, which is known for its ability to mobilize intracellular calcium ions
Preparation Methods
The synthesis of 8-Amino-cyclic Adenosine Diphosphate-ribose involves several steps. One common method includes the regio- and stereoselective N1-glycosylation of protected 8-bromoinosine The reaction conditions typically involve the use of pyridine and molecular sieves to promote metaphosphate formation and intramolecular cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
8-Amino-cyclic Adenosine Diphosphate-ribose undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various amino or thiol-substituted compounds .
Scientific Research Applications
8-Amino-cyclic Adenosine Diphosphate-ribose has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Amino-cyclic Adenosine Diphosphate-ribose involves its interaction with calcium channels and receptors. It acts as an antagonist of cyclic adenosine diphosphate ribose, thereby inhibiting calcium release from intracellular stores . This inhibition affects various molecular targets and pathways, including those involved in muscle contraction, gene transcription, and cell proliferation .
Comparison with Similar Compounds
8-Amino-cyclic Adenosine Diphosphate-ribose can be compared with other similar compounds such as:
Cyclic Adenosine Diphosphate Ribose: The parent compound, which also mobilizes intracellular calcium but lacks the amino modification.
8-Bromo-cyclic Adenosine Diphosphate Ribose: A derivative with a bromine substitution that affects its biological activity and stability.
N1-Inosine 5’-monophosphate: A related compound that inhibits CD38-mediated cyclic adenosine diphosphate ribose hydrolysis more efficiently.
The uniqueness of 8-Amino-cyclic Adenosine Diphosphate-ribose lies in its specific amino modification, which enhances its stability and specificity as a research tool and potential therapeutic agent .
Properties
CAS No. |
151898-25-8 |
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Molecular Formula |
C15H22N6O13P2 |
Molecular Weight |
556.32 g/mol |
IUPAC Name |
[(2S,5R)-5-[8-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-6-imino-2,3-dihydropurin-9-yl]-4-hydroxy-2,5-dihydrofuran-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H22N6O13P2/c16-11-8-12(18-4-20(11)14-10(25)9(24)7(2-22)33-14)21(15(17)19-8)13-6(23)1-5(32-13)3-31-36(29,30)34-35(26,27)28/h1,5,7,13-14,16,18,22-25H,2-4H2,(H2,17,19)(H,29,30)(H2,26,27,28)/t5-,7+,13+,14+/m0/s1 |
InChI Key |
YXPVCOGBORSVTN-XWPVMSEFSA-N |
Isomeric SMILES |
C1NC2=C(C(=N)N1[C@H]3C(=C([C@H](O3)CO)O)O)N=C(N2[C@H]4C(=C[C@H](O4)COP(=O)(O)OP(=O)(O)O)O)N |
Canonical SMILES |
C1NC2=C(C(=N)N1C3C(=C(C(O3)CO)O)O)N=C(N2C4C(=CC(O4)COP(=O)(O)OP(=O)(O)O)O)N |
Origin of Product |
United States |
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